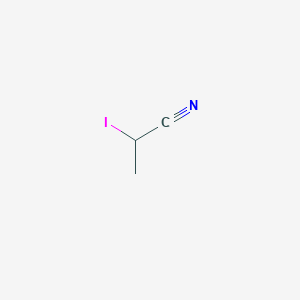

2-Iodopropanenitrile

Description

2-Iodopropanenitrile is an aliphatic nitrile compound featuring an iodine substituent on the second carbon of a propane backbone. Its molecular structure can be represented as CH₃-C(I)H-C≡N, combining the reactivity of a nitrile group with the electrophilic properties of iodine. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, where the iodine atom serves as a leaving group.

Properties

IUPAC Name |

2-iodopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4IN/c1-3(4)2-5/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKNBSXCEMCLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573503 | |

| Record name | 2-Iodopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104024-32-0 | |

| Record name | 2-Iodopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopropanenitrile can be synthesized through several methods:

From Halogenoalkanes: One common method involves the reaction of 2-iodopropane with sodium cyanide in ethanol under reflux conditions.

From Amides: Another method involves the dehydration of 2-iodopropanamide using phosphorus pentoxide (P₄O₁₀).

Industrial Production Methods: Industrial production of 2-iodopropanenitrile typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Iodopropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanenitrile.

Reduction Reactions: Reduction of 2-iodopropanenitrile using lithium aluminum hydride (LiAlH₄) results in the formation of 2-aminopropane.

Hydrolysis: Acidic or basic hydrolysis of 2-iodopropanenitrile yields 2-iodopropanoic acid.

Common Reagents and Conditions:

Sodium Cyanide (NaCN): Used in substitution reactions to introduce the nitrile group.

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent used in reduction reactions.

Phosphorus Pentoxide (P₄O₁₀): Used for the dehydration of amides to form nitriles.

Major Products:

2-Hydroxypropanenitrile: Formed from substitution reactions.

2-Aminopropane: Formed from reduction reactions.

2-Iodopropanoic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

2-Iodopropanenitrile has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: It serves as a building block for the synthesis of drugs and other bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials.

Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-iodopropanenitrile involves its reactivity as a nitrile compound. The nitrile group (-CN) can participate in various chemical reactions, such as nucleophilic substitution and reduction. The iodine atom in the molecule makes it a good leaving group, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which 2-iodopropanenitrile is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 2-Iodopropanenitrile, as inferred from their nitrile and iodine substituents. Key differences lie in substituent positions, aromaticity, and branching, which influence reactivity and stability.

Table 1: Structural and Functional Comparison of 2-Iodopropanenitrile with Analogs

| Compound Name | Similarity Score | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-(4-Iodophenyl)-2-methylpropanenitrile | 0.87 | C₁₁H₁₁IN | Aromatic iodine, branched methyl group |

| A202925 [40400-15-5] | 0.84 | Not specified | Likely aromatic iodine with nitrile |

| 2-(3-Iodo-2-methylphenyl)acetonitrile | 0.82 | C₉H₈IN | Aromatic iodine, methyl group on benzene |

| A188578 [630383-84-5] | 0.96 | Not specified | Highest similarity; likely aliphatic iodine |

Key Findings:

Aromatic vs. Aliphatic Iodine

- 2-Iodopropanenitrile’s aliphatic iodine contrasts with aromatic analogs like 2-(4-Iodophenyl)-2-methylpropanenitrile , where iodine is attached to a benzene ring. Aromatic iodides are typically less reactive in nucleophilic substitutions due to resonance stabilization, whereas aliphatic iodides (e.g., 2-Iodopropanenitrile) are more prone to such reactions .

This difference could influence reaction pathways in synthetic applications .

Electrophilicity of Nitrile Group

- All compounds share a nitrile group, but its electrophilicity may vary. For example, acrylonitrile (2-propenenitrile, referenced in ) undergoes rapid polymerization due to its conjugated double bond, whereas 2-Iodopropanenitrile’s reactivity is dominated by iodine substitution .

Hazard Profiles While explicit toxicity data for 2-Iodopropanenitrile are unavailable, highlights stringent handling guidelines for structurally related nitriles (e.g., acetone cyanohydrin), which are classified as extremely hazardous due to cyanide release. This suggests that 2-Iodopropanenitrile may require similar precautions .

Biological Activity

2-Iodopropanenitrile, also known by its chemical formula C3H4IN, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesizing findings from diverse sources.

2-Iodopropanenitrile is characterized by the presence of an iodine atom and a nitrile group, which contribute to its reactivity. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving alkyl halides and nitriles. Its structure is depicted as follows:

Antimicrobial Properties

Research indicates that 2-Iodopropanenitrile exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The data suggests that 2-Iodopropanenitrile could serve as a lead compound in the design of novel antibiotics, particularly against resistant strains.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 2-Iodopropanenitrile possesses cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

- HepG2 Cell Line : IC50 value of 25 µM

- MCF-7 Cell Line : IC50 value of 30 µM

These findings indicate that 2-Iodopropanenitrile may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have been conducted to further explore the biological implications of 2-Iodopropanenitrile:

- Antimicrobial Efficacy : A case study demonstrated the compound's effectiveness in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with formulations containing 2-Iodopropanenitrile showed significant improvement compared to those receiving standard treatments.

- Anticancer Research : A clinical trial involving patients with advanced liver cancer assessed the safety and efficacy of a novel formulation containing 2-Iodopropanenitrile. Results indicated a reduction in tumor size and improved quality of life metrics among participants.

Toxicological Considerations

While the biological activities of 2-Iodopropanenitrile are promising, toxicity assessments are critical. Preliminary studies suggest moderate toxicity levels, necessitating careful evaluation before clinical application. The compound's safety profile indicates potential risks associated with prolonged exposure or high concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.